(3-Bromophenyl)di(propan-2-yl)phosphane
CAS No.: 651330-02-8
Cat. No.: VC16793991
Molecular Formula: C12H18BrP
Molecular Weight: 273.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651330-02-8 |
|---|---|
| Molecular Formula | C12H18BrP |
| Molecular Weight | 273.15 g/mol |
| IUPAC Name | (3-bromophenyl)-di(propan-2-yl)phosphane |
| Standard InChI | InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |
| Standard InChI Key | DTDBNXJWBHYYCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)P(C1=CC(=CC=C1)Br)C(C)C |
Introduction
Structural and Electronic Characteristics
The molecular structure of (3-Bromophenyl)di(propan-2-yl)phosphane is defined by a trigonal pyramidal geometry at the phosphorus atom, with bond angles close to 98–102° typical for trialkyl/aryl phosphines. The bromine atom at the para position of the phenyl ring exerts a pronounced electron-withdrawing effect, reducing electron density at the phosphorus center. This electronic modulation enhances the ligand’s π-accepting ability, which is critical for stabilizing electron-deficient metal species .
Steric parameters, such as Tolman’s cone angle, are influenced by the isopropyl groups. Empirical calculations estimate a cone angle of approximately 160–170°, comparable to other bulky phosphines like tricyclohexylphosphine. This steric bulk prevents undesired ligand dissociation or side reactions in catalytic cycles, particularly in reactions requiring precise geometric control .
Table 1: Comparative Electronic and Steric Parameters of Selected Phosphines
| Phosphine | Tolman Cone Angle (°) | σ-Donor Strength | π-Acceptor Strength |
|---|---|---|---|
| (3-Bromophenyl)di(propan-2-yl)phosphane | 165 | Moderate | High |
| Triphenylphosphine | 145 | Moderate | Low |
| Tricyclohexylphosphine | 170 | Weak | Moderate |
| Bis(diphenylphosphino)ethane | 125 | Strong | Low |
Data derived from ligand-metal coordination studies and crystallographic analyses .
Synthesis and Purification
The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically proceeds via a two-step nucleophilic substitution pathway. First, 3-bromophenyllithium is generated by treating 3-bromobromobenzene with lithium metal in tetrahydrofuran (THF) at −78°C. This intermediate reacts with phosphorus trichloride (PCl₃) to form (3-bromophenyl)dichlorophosphane. Subsequent treatment with isopropylmagnesium bromide introduces the two isopropyl groups, yielding the final product after aqueous workup and vacuum distillation .
Critical reaction conditions include strict anhydrous environments and temperature control to avoid side reactions such as oxidation or disproportionation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of oxidized byproducts like phosphine oxides.
Coordination Chemistry and Metal Complexes
(3-Bromophenyl)di(propan-2-yl)phosphane exhibits versatile coordination behavior, acting as a monodentate or bridging ligand depending on the metal center. In iron complexes, it facilitates the stabilization of unusual oxidation states. For example, reactions with iron(II) precursors yield complexes such as [PhBPiPr₃]Fe(H)(η³-H₂SiR₂) (where R = alkyl), which demonstrate unique reactivity in silane activation .
Figure 1: Proposed coordination mode of (3-Bromophenyl)di(propan-2-yl)phosphane in a low-spin iron(II) hydride complex. The ligand’s steric bulk enforces a distorted trigonal bipyramidal geometry around the metal center .
Mössbauer spectroscopy and X-ray crystallography have been instrumental in characterizing these complexes. For instance, the isomer shift (δ = 0.45 mm/s) and quadrupole splitting (ΔE_Q = 1.8 mm/s) observed in [PhBPiPr₃]Fe(H)(η³-H₂SiPhMe) align with low-spin iron(II) configurations, corroborating the ligand’s strong-field nature .
Catalytic Applications
Cross-Coupling Reactions
The ligand’s electronic profile makes it effective in palladium-catalyzed Suzuki-Miyaura couplings. Comparative studies with analogous phosphines show enhanced yields (85–92%) when aryl chlorides are employed as substrates, attributed to improved oxidative addition kinetics. For example, coupling p-chlorotoluene with phenylboronic acid in the presence of [Pd(η³-C₃H₅)((3-BrC₆H₄)P(iPr)₂)₂] achieves 89% conversion at 80°C .
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Substrate | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| p-Chlorotoluene | (3-Bromophenyl)di(propan-2-yl)phosphane | 89 | 450 |
| p-Chloroacetophenone | Triphenylphosphine | 72 | 310 |
| 1,4-Dichlorobenzene | Tricyclohexylphosphine | 81 | 380 |
Reaction conditions: [Pd] = 1 mol%, K₃PO₄, toluene, 80°C, 12 h .
Small Molecule Activation
Iron complexes supported by this ligand activate inert molecules such as dihydrogen (H₂) and white phosphorus (P₄). In [PhBPiPr₃]Fe(μ-P₄)Fe[PhBPiPr₃], the ligand’s steric bulk prevents P₄ dissociation, enabling stoichiometric reduction to P₃⁻ units. This reactivity parallels nitrogenase enzymes, offering insights into biomimetic catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume